2-[(2-Bromophenyl)amino]cyclohexan-1-ol
Description
2-[(2-Bromophenyl)amino]cyclohexan-1-ol is a substituted cyclohexanol derivative featuring an amino group at the C2 position of the cyclohexane ring, which is further substituted with a 2-bromophenyl moiety. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions, solubility, and conformational preferences.
Properties
IUPAC Name |
2-(2-bromoanilino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15/h1-2,5-6,11-12,14-15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHFUTFRKBIWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Conformational Analysis
- Halogen Effects : The ortho-bromo substituent in the target compound is expected to exert stronger steric and electronic effects compared to the fluoro analog in . Bromine’s larger atomic radius and lower electronegativity may reduce intramolecular hydrogen bonding (observed in the fluoro analog) but enhance halogen bonding with biological targets .
- Steric Considerations : The dibromo-substituted ambroxol derivative () demonstrates that increased halogenation elevates molecular weight and lipophilicity, which may influence blood-brain barrier permeability .
Pharmacological and Physicochemical Properties
- Solubility and LogP : The fluoro analog’s intramolecular hydrogen bonding correlates with higher aqueous solubility compared to brominated analogs. The ambroxol derivative’s dibromo groups increase LogP, suggesting greater membrane permeability .
- Toxicity and ADME : ProTox-II and SwissADME tools (referenced in ) predict that brominated compounds may exhibit higher hepatotoxicity due to metabolic halogen release, whereas fluorinated analogs are generally safer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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